Methyl (1S,6R)-2-azabicyclo[4.1.0]heptane-1-carboxylate;hydrochloride
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Overview
Description
Methyl (1S,6R)-2-azabicyclo[4.1.0]heptane-1-carboxylate;hydrochloride is a bicyclic compound featuring a nitrogen atom within its ring structure. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1S,6R)-2-azabicyclo[4.1.0]heptane-1-carboxylate;hydrochloride typically involves the cyclopropanation of aza-enynes. One common method is the transition-metal-free, radical oxidation of 1,6-enyne cyclopropanation. This method is advantageous due to its operational ease, rapid completion, and compatibility with a wide range of functional groups and substrates .
Industrial Production Methods
Industrial production of this compound often employs large-scale cyclopropanation reactions under controlled conditions to ensure high yield and purity. The process may involve the use of specialized catalysts and reagents to facilitate the reaction and optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl (1S,6R)-2-azabicyclo[4.1.0]heptane-1-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using radical initiators to introduce oxygen functionalities.
Reduction: Commonly involves the use of reducing agents like lithium aluminum hydride (LiAlH4) to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or other reactive sites within the bicyclic structure.
Common Reagents and Conditions
Oxidation: Radical initiators such as peroxides.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or halides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction typically produces alcohols.
Scientific Research Applications
Chemistry
In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique bicyclic structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, Methyl (1S,6R)-2-azabicyclo[4.1.0]heptane-1-carboxylate;hydrochloride is studied for its potential interactions with biological macromolecules. Its structural features allow it to bind to specific proteins or enzymes, making it useful in the study of biochemical pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its unique properties make it suitable for various applications, including as a precursor in the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of Methyl (1S,6R)-2-azabicyclo[4.1.0]heptane-1-carboxylate;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecule. This interaction can influence various biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1,6-dimethyl-7-azabicyclo[4.1.0]hept-3-ene-7-carboxylate
- Methyl 2,5-dimethyl-7-azabicyclo[4.1.0]hept-3-ene-7-carboxylate
- Methyl 3,4-dimethyl-7-azabicyclo[4.1.0]hept-3-ene-7-carboxylate
Uniqueness
Methyl (1S,6R)-2-azabicyclo[4.1.0]heptane-1-carboxylate;hydrochloride is unique due to its specific stereochemistry and the presence of a nitrogen atom within its bicyclic structure. This configuration imparts distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
IUPAC Name |
methyl (1S,6R)-2-azabicyclo[4.1.0]heptane-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c1-11-7(10)8-5-6(8)3-2-4-9-8;/h6,9H,2-5H2,1H3;1H/t6-,8+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKOAMVFJQMAAN-HNJRQZNRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC1CCCN2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@]12C[C@H]1CCCN2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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